molecular formula C17H21NO2 B2988753 4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine CAS No. 2320212-76-6

4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine

Cat. No.: B2988753
CAS No.: 2320212-76-6
M. Wt: 271.36
InChI Key: STOQRRHXINTCMF-UHFFFAOYSA-N
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Description

4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium, rhodium catalysts.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    4-Methoxybenzylpiperidine: Similar structure with a methoxybenzyl group attached to the piperidine ring.

    Cyclobutylpiperidine: Contains a cyclobutyl group attached to the piperidine ring.

Uniqueness

4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine is unique due to the presence of both the cyclobutylidene and methoxybenzoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-8-3-2-7-15(16)17(19)18-11-9-14(10-12-18)13-5-4-6-13/h2-3,7-8H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOQRRHXINTCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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